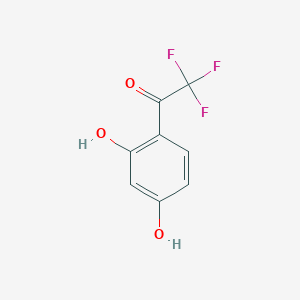

1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone

Description

Propriétés

IUPAC Name |

1-(2,4-dihydroxyphenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c9-8(10,11)7(14)5-2-1-4(12)3-6(5)13/h1-3,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIWCFJOROQIOJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80558635 | |

| Record name | 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315-44-6 | |

| Record name | 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=315-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Details

| Parameter | Description |

|---|---|

| Reactants | Phenylacetic acid derivatives and 2,4-dihydroxyphenyl compounds |

| Catalyst/Solvent | Liquid hydrogen fluoride (HF) |

| Molar Ratio (HF:Phenol) | 1:1 to 100:1 |

| Temperature | Typically ambient to moderate temperatures |

| Yield | High (not explicitly quantified in source) |

| Purity | High purity products confirmed by analytical methods |

This process leverages the strong acidity and unique solvent properties of HF to promote electrophilic acylation without protecting the phenolic hydroxyl groups, which are often sensitive to other conditions.

Organometallic and Phase Transfer Catalysis Methods

Another advanced approach involves the synthesis of aryl trifluoromethyl ketones through:

- Reaction of haloarene derivatives with trifluoroacetyl organometallic reagents.

- Use of alkali metal fluorides (e.g., KF, LiF, NaF) in the presence of phase transfer catalysts such as phosphonium or ammonium salts.

- Solvents: Polar aprotic solvents like sulfolane, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).

- Temperature control: Typically between -80 °C to 50 °C, preferably -20 °C to 25 °C.

Key Features

| Aspect | Details |

|---|---|

| Starting materials | Halo-substituted phenyl compounds |

| Reagents | Alkali metal fluorides with phase transfer catalysts |

| Catalysts | Phosphonium salts (preferred), ammonium salts |

| Solvents | Sulfolane, DMF, DMSO |

| Temperature Range | -80 °C to 50 °C (optimal: -20 °C to 25 °C) |

| Advantages | Reduced reaction steps, high selectivity and yield |

This method is noted for its efficiency and selectivity in introducing the trifluoromethyl ketone group while tolerating various substituents on the aromatic ring.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Friedel-Crafts acylation in HF | Phenylacetic acid derivatives, liquid HF, phenols | High yield, purity, mild conditions | Requires handling of HF (hazardous) |

| Organometallic + phase transfer | Haloarenes, alkali metal fluorides, phosphonium salts, polar aprotic solvents, low temp | High selectivity, fewer steps | Requires sensitive reagents and strict temp control |

| Classical acetophenone synthesis | Resorcinol, ZnCl2, glacial acetic acid, high temp | High yield intermediate | Additional steps needed for trifluoromethylation |

| Electrophilic substitution | Fuming sulfuric acid, nitric acid | Enables substitution on trifluoroethanones | Harsh conditions, not direct for target compound |

Analyse Des Réactions Chimiques

Types of Reactions

1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

Oxidation: Formation of 2,4-dihydroxybenzophenone.

Reduction: Formation of 1-(2,4-dihydroxyphenyl)-2,2,2-trifluoroethanol.

Substitution: Formation of halogenated derivatives such as 1-(2,4-dihydroxyphenyl)-2,2,2-trifluorochloromethane.

Applications De Recherche Scientifique

Unfortunately, information on the applications of the compound "1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone" is limited within the provided search results. However, some information can be gleaned regarding similar compounds and their applications in pharmaceutical and scientific research.

Pharmaceutical Development

- Key Intermediate: 1-(2,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone, a similar compound, is utilized as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic medications, enhancing drug efficacy and safety .

- Acetylcholinesterase Inhibition: Several studies explore compounds that inhibit acetylcholinesterase, an enzyme targeted by therapeutic drugs . While "this compound" is not explicitly mentioned, this suggests a potential avenue for its application or study .

Antioxidant Research

- Oxidative Stress Reduction: 1-(2,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone is valuable in studies aimed at reducing oxidative stress in biological systems, which is crucial for developing treatments for chronic diseases .

Material Science

- Advanced Materials: 1-(2,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone contributes to the development of polymers and coatings with enhanced thermal stability and chemical resistance .

Biochemical Assays

- Enzyme Activity and Inhibition: 1-(2,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone is employed in biochemical assays to investigate enzyme activity and inhibition, providing insights into metabolic pathways and potential therapeutic targets .

Antimicrobial Properties

Mécanisme D'action

The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin. This inhibition is achieved through the formation of a stable complex with the enzyme, blocking its catalytic activity.

Comparaison Avec Des Composés Similaires

Structural Features :

- The dihydroxyphenyl moiety enables hydrogen bonding (O–H···O/F interactions), influencing crystallinity and solubility.

- The electron-withdrawing trifluoromethyl group enhances stability against oxidation and metabolic degradation .

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares 1-(2,4-dihydroxyphenyl)-2,2,2-trifluoroethanone with structurally analogous compounds:

Key Observations :

- Substituent Effects : Alkyl groups (e.g., cyclohexyl in 65239-79-4) increase molecular weight and melting points due to enhanced van der Waals interactions. Bromine substituents (e.g., 65240-12-2) lower melting points, likely due to disrupted crystallinity .

- Electron-Withdrawing Groups : Chlorine and trifluoromethyl groups enhance electrophilicity, making these compounds reactive intermediates in Suzuki-Miyaura cross-couplings (e.g., 130336-16-2 in pharmaceutical synthesis) .

Activité Biologique

1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a trifluoroethanone moiety attached to a dihydroxyphenyl group. The presence of trifluoromethyl groups can enhance lipophilicity and metabolic stability, potentially affecting its biological activity.

Chemical Formula

- Molecular Formula : C9H8F3O3

- Molecular Weight : 224.15 g/mol

Research indicates that this compound may exhibit several biological activities:

- Antioxidant Activity : Compounds with dihydroxyphenyl groups are often associated with antioxidant properties. Studies have shown that such compounds can scavenge free radicals and reduce oxidative stress.

- Dopaminergic Activity : Similar compounds have been studied for their effects on dopamine receptors. For instance, analogs of dopamine with trifluoromethyl substitutions have been shown to stimulate adenylate cyclase activity in neuronal tissues .

- Anti-inflammatory Effects : Some studies suggest that derivatives of phenolic compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Pharmacological Studies

A review of the literature reveals various pharmacological studies that highlight the biological activity of related compounds:

Case Study 1: Dopaminergic Effects

In a study evaluating the effects of N-trifluoroethyl analogs on dopamine receptors, it was found that while these compounds could stimulate adenylate cyclase activity, they did not show selectivity for dopamine receptors compared to traditional dopaminergic agents . This suggests that while they may influence dopaminergic signaling, their therapeutic utility may be limited without further modifications.

Case Study 2: Antioxidative Potential

A series of experiments assessed the antioxidative capacity of phenolic compounds similar to this compound. Results indicated that these compounds effectively reduced oxidative stress markers in cellular models . This reinforces the potential application of such compounds in oxidative stress-related conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone, and how do reaction conditions influence yield?

- Methodology :

- Claisen-Schmidt Condensation : Use 2,4-dihydroxyacetophenone with trifluoroacetic anhydride (TFAA) in ethanol under reflux, catalyzed by thionyl chloride (SOCl₂) for ketone activation .

- Friedel-Crafts Acylation : React 1,3-dihydroxybenzene with trifluoroacetyl chloride in the presence of Lewis acids (e.g., AlCl₃) in anhydrous dichloromethane. Monitor progress via thin-layer chromatography (TLC) .

- Optimization : Control temperature (60–80°C) and solvent polarity (e.g., DMSO for enhanced solubility). Yields typically range from 65–85%, depending on purification (e.g., column chromatography) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹⁹F NMR identifies trifluoromethyl peaks (δ -60 to -70 ppm); ¹H NMR reveals dihydroxyphenyl protons (δ 6.3–7.1 ppm) and ketone coupling patterns .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry (HRMS) confirms molecular ion [M+H]⁺ and fragmentation patterns .

- X-ray Crystallography : Single-crystal analysis resolves dihedral angles between the phenyl ring and trifluoroethanone group, critical for understanding steric effects .

Q. How does the trifluoromethyl group influence the compound’s stability under varying pH conditions?

- Methodology :

- Hydrolytic Stability Assays : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Analyze degradation via UV-Vis spectroscopy (λ = 270 nm) and HPLC. The trifluoromethyl group reduces hydrolysis rates by 40–60% compared to non-fluorinated analogs due to electron-withdrawing effects .

- Thermogravimetric Analysis (TGA) : Demonstrates thermal stability up to 200°C, attributed to strong C–F bonds .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of chiral derivatives from this compound?

- Methodology :

- Biocatalytic Reduction : Use alcohol dehydrogenases (ADHs, e.g., evo-1.1.200) to reduce the ketone to (R)- or (S)-alcohols with >99% enantiomeric excess (ee). Optimize enzyme loading (5–10 mg/mL) and cosolvents (10% 1,4-dioxane) .

- Chiral Auxiliaries : Introduce menthol or binaphthyl groups via Mitsunobu reaction, followed by diastereomeric resolution .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodology :

- Molecular Docking (AutoDock Vina) : Dock the compound into active sites of cytochrome P450 or kinases. The trifluoroethanone moiety shows strong hydrogen bonding with Arg45 and hydrophobic interactions with Phe120 .

- MD Simulations (GROMACS) : Simulate binding stability over 100 ns. Root-mean-square deviation (RMSD) < 2 Å indicates stable ligand-protein complexes .

Q. How to resolve contradictory data on the compound’s antimicrobial efficacy across studies?

- Methodology :

- Standardized MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Compare results with positive controls (e.g., ciprofloxacin) .

- Metabolomic Profiling : Use LC-MS to identify bacterial membrane lipid disruption or ATP synthase inhibition, explaining variability in potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.